molecular formula C17H19N3O5S B2772661 Methyl 4-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate CAS No. 1904257-10-8

Methyl 4-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate

Cat. No.: B2772661
CAS No.: 1904257-10-8
M. Wt: 377.42
InChI Key: POPJBGRKBZEEOT-UHFFFAOYSA-N
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Description

Methyl 4-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate is a complex organic compound that features a piperidine ring, a pyrazine moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps, starting with the preparation of the piperidine and pyrazine intermediates. One common method involves the nucleophilic substitution reaction between a pyrazine derivative and a piperidine derivative under basic conditions. The final step usually involves esterification to introduce the benzoate group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while substitution reactions could introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

Methyl 4-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and pyrazine-containing molecules. Examples include:

  • Piperidine derivatives like piperidine-4-carboxylic acid.
  • Pyrazine derivatives like 2,3-dimethylpyrazine.

Uniqueness

What sets Methyl 4-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, from drug development to materials science.

Properties

IUPAC Name

methyl 4-(3-pyrazin-2-yloxypiperidin-1-yl)sulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-24-17(21)13-4-6-15(7-5-13)26(22,23)20-10-2-3-14(12-20)25-16-11-18-8-9-19-16/h4-9,11,14H,2-3,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPJBGRKBZEEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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